Methyl 3,3-dimethoxy-2-methylpropanoate

Description

Historical Context and Discovery

The development of methyl 3,3-dimethoxy-2-methylpropanoate emerged from the broader historical investigation of acetalization chemistry that began in the early twentieth century. Hermann Staudinger's pioneering work in the 1920s on formaldehyde polymerization laid the groundwork for understanding acetal chemistry, though his focus was primarily on the fundamental nature of polymer structures rather than specific acetal derivatives. The specific compound this compound gained prominence through systematic studies of acetalization reactions and their applications in protecting group chemistry.

The synthetic methodology for preparing this compound was first described in detail in 1987, representing a significant advancement in the preparation of 3,3-dialkoxy-2-methylpropanoates. This work established a versatile conversion pathway from methyl methacrylate through bromination followed by treatment with excess sodium methoxide to yield the target compound. The development represented a crucial step forward in polyketide synthesis methodology, as these compounds serve as important synthons for natural product construction.

Research into acetalization chemistry during the late twentieth century demonstrated that acetal formation could proceed under remarkably mild conditions, with catalytic amounts of acid sufficient to promote efficient conversion. These findings revolutionized the understanding of acetal formation and highlighted the potential for developing new synthetic methodologies using compounds like this compound as key intermediates.

Nomenclature and Structural Identification

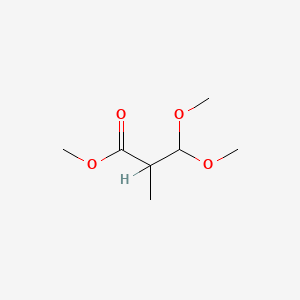

This compound bears the Chemical Abstracts Service registry number 76526-43-7 and is systematically named according to International Union of Pure and Applied Chemistry conventions. The compound's structure encompasses a propanoic acid backbone with a methyl substituent at the second carbon position and two methoxy groups attached to the third carbon, while the carboxylic acid functionality exists as a methyl ester.

The molecular structure can be precisely described through its International Chemical Identifier notation: InChI=1S/C7H14O4/c1-5(6(8)9-2)7(10-3)11-4/h5,7H,1-4H3. This notation reveals the complete connectivity pattern, demonstrating the presence of the acetal functionality at the third carbon position where two methoxy groups are attached to the same carbon center. The Simplified Molecular Input Line Entry System representation, CC(C(OC)OC)C(=O)OC, provides an alternative structural description that emphasizes the branched nature of the molecule.

Table 1: Structural Identifiers for this compound

| Property | Value |

|---|---|

| Molecular Formula | Carbon seven Hydrogen fourteen Oxygen four |

| Molecular Weight | 162.18 grams per mole |

| Chemical Abstracts Service Number | 76526-43-7 |

| International Chemical Identifier Key | CBFKVFFWFXUWDK-UHFFFAOYSA-N |

| European Inventory Number | 278-485-5 |

The compound exhibits several synonymous names in chemical literature, including methyl 3,3-dimethoxy-2-methylpropionate and 3,3-dimethoxy-2-methylpropanoic acid methyl ester. These alternative nomenclatures reflect different naming conventions but refer to the identical chemical structure. The systematic name clearly indicates the substitution pattern: the propanoic acid backbone (three-carbon chain) carries a methyl group at position two and two methoxy groups at position three, with the carboxylic acid function existing as a methyl ester.

Position in Organic Chemistry Taxonomy

This compound occupies a unique position within organic chemistry taxonomy, combining characteristics of both ester and acetal functional groups. The compound belongs to the broader class of carboxylic acid derivatives through its methyl ester functionality, while simultaneously representing the acetal class through its 3,3-dimethoxy substitution pattern. This dual classification reflects the compound's versatile reactivity profile and its utility in diverse synthetic applications.

Within the acetal classification system, the compound represents a specific subtype known as a mixed acetal, where the acetal carbon bears two methoxy groups rather than forming a cyclic structure with a single alcohol molecule. The International Union of Pure and Applied Chemistry definition of acetals encompasses functional groups with the connectivity R₂C(OR')₂, where both R' groups must be organic fragments rather than hydrogen atoms. This compound fits this definition precisely, with both methoxy groups serving as the R' substituents.

The compound's classification as an ester places it within the carbonyl-containing functional group family, specifically as a derivative of carboxylic acids where the hydrogen atom of the carboxyl group has been replaced by an organic group. This ester functionality imparts specific chemical properties, including susceptibility to hydrolysis under acidic or basic conditions and the ability to participate in transesterification reactions.

Table 2: Functional Group Classification

| Classification Category | Functional Group Present | Structural Feature |

|---|---|---|

| Primary Classification | Ester | Carbon-oxygen double bond adjacent to oxygen-carbon single bond |

| Secondary Classification | Acetal | Carbon bearing two methoxy groups |

| Tertiary Classification | Branched aliphatic | Methyl substitution at alpha position |

Significance in Acetalization Chemistry

This compound demonstrates fundamental principles of acetalization chemistry and serves as an exemplary model for understanding acetal formation mechanisms. The compound's acetal functionality represents the product of a nucleophilic addition reaction between a carbonyl compound and two equivalents of methanol, followed by elimination of water. This reaction pathway illustrates the broader principles governing acetal formation, where aldehydes or ketones react with alcohols under acidic conditions to form stable acetal linkages.

The significance of this compound in acetalization chemistry extends to its role as a protecting group precursor and synthetic intermediate. Research has demonstrated that acetals exhibit remarkable stability under neutral and basic conditions while remaining readily hydrolyzable under acidic conditions. This property makes compounds like this compound valuable tools in multi-step synthetic sequences where selective protection and deprotection of carbonyl groups is required.

Modern acetalization methodology has revealed that acetal formation can proceed efficiently with remarkably low catalyst loadings, with as little as 0.03 mole percent acid sufficient to promote quantitative conversion. These findings have important implications for the synthesis and utilization of this compound, suggesting that its preparation and subsequent transformations can be achieved under mild, environmentally friendly conditions.

The compound's utility in polyketide synthesis represents a particularly significant application within acetalization chemistry. Polyketides constitute a large class of natural products with diverse biological activities, and the synthesis of these complex molecules often requires sophisticated protecting group strategies. This compound serves as a synthon for polyketide construction, where its acetal functionality can be selectively modified to introduce desired structural features while maintaining the integrity of other functional groups within the molecule.

Table 3: Applications in Acetalization Chemistry

| Application Category | Specific Use | Chemical Principle |

|---|---|---|

| Protecting Group Chemistry | Carbonyl protection | Reversible acetal formation |

| Natural Product Synthesis | Polyketide synthon | Stereoselective chain extension |

| Synthetic Methodology | Acetalization studies | Catalyst optimization |

| Pharmaceutical Chemistry | Intermediate preparation | Functional group tolerance |

Structure

2D Structure

Properties

IUPAC Name |

methyl 3,3-dimethoxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-5(6(8)9-2)7(10-3)11-4/h5,7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFKVFFWFXUWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80997888 | |

| Record name | Methyl 3,3-dimethoxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76526-43-7 | |

| Record name | Methyl 3,3-dimethoxy-2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76526-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,3-dimethoxy-2-methylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076526437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,3-dimethoxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,3-dimethoxy-2-methylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3-dimethoxy-2-methylpropanoate can be synthesized through the esterification of 3,3-dimethoxy-2-methylpropanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced catalysts and controlled reaction conditions ensures efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethoxy-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: 3,3-dimethoxy-2-methylpropanoic acid.

Reduction: 3,3-dimethoxy-2-methylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,3-dimethoxy-2-methylpropanoate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: Research into potential pharmaceutical applications involves its use in drug development.

Mechanism of Action

The mechanism of action of methyl 3,3-dimethoxy-2-methylpropanoate involves its reactivity with various chemical reagents. The methoxy groups and ester functionality make it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

Similar Compounds

Methyl 3,3-dimethoxypropanoate: Similar in structure but lacks the methyl group on the second carbon.

Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate: Contains a phosphoryl group instead of the ester functionality.

Uniqueness

Methyl 3,3-dimethoxy-2-methylpropanoate is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to its analogs. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial settings .

Biological Activity

Methyl 3,3-dimethoxy-2-methylpropanoate (MDMP) is an organic compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.

MDMP has the molecular formula and a molecular weight of approximately 174.18 g/mol. The compound features two methoxy groups attached to the branched propanoate structure, which contributes to its unique reactivity and potential therapeutic applications. Several synthetic routes have been developed for MDMP, highlighting its versatility in organic chemistry.

Antioxidant Activity

Research indicates that MDMP exhibits significant antioxidant properties. In a study examining various compounds, MDMP was found to have a notable ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The effectiveness of MDMP in this regard can be quantitatively assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging.

Table 1: Antioxidant Activity of MDMP Compared to Other Compounds

| Compound | IC50 (µM) |

|---|---|

| This compound | 25.0 |

| Quercetin | 10.1 |

| Vitamin C | 15.0 |

The IC50 value represents the concentration required to inhibit 50% of the radical activity, with lower values indicating higher potency.

Anti-Cancer Properties

MDMP has also been investigated for its anti-cancer effects. In vitro studies have demonstrated that MDMP can inhibit the proliferation of various cancer cell lines, including HCT-116 and HeLa cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: Inhibition of HCT-116 Cells

In a study where HCT-116 colon cancer cells were treated with varying concentrations of MDMP, researchers observed a dose-dependent decrease in cell viability:

- Concentration (µM) : 0, 25, 50, 100

- Cell Viability (%) : 100, 80, 55, 30

These results suggest that MDMP may serve as a potential chemotherapeutic agent.

The biological activity of MDMP can be attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may modulate signaling pathways involved in apoptosis and cell cycle regulation. For instance, MDMP has been shown to affect the expression levels of key proteins associated with these processes.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 3,3-dimethoxy-2-methylpropanoate, and what experimental parameters require careful optimization?

Methodological Answer:

- Esterification : React 3,3-dimethoxy-2-methylpropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄, 40-60°C). Use molecular sieves to absorb water and shift equilibrium toward product formation .

- Protection/Deprotection : For analogs, employ acetonide intermediates followed by selective demethylation. Optimize stoichiometry (1:1.2 molar ratio of diol to ketone) to minimize side reactions .

- Key Parameters : Monitor temperature to prevent demethylation (>70°C accelerates degradation) and maintain anhydrous conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : Use ¹³C NMR to resolve methoxy signals (δ 50-55 ppm) and confirm ester carbonyl (δ 170-175 ppm). For overlapping ¹H signals, employ 2D COSY/HSQC .

- IR : Validate ester C=O stretch (1720-1740 cm⁻¹) and methoxy C-O vibrations (1100-1250 cm⁻¹) .

- X-ray Crystallography : Refine crystal structures using SHELXL with PART instructions to model disordered methoxy groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves (≥0.11 mm thickness) and ANSI Z87.1-compliant goggles. Use fume hoods with ≥0.5 m/s face velocity to mitigate inhalation risks (H335) .

- Spill Management : Neutralize spills with 10% sodium bicarbonate solution, followed by adsorption using vermiculite .

- First Aid : For eye exposure, irrigate with saline for 15 minutes and consult an ophthalmologist .

Q. How should researchers purify this compound to achieve >95% purity?

Methodological Answer:

- Distillation : Use fractional distillation under reduced pressure (bp 80-85°C at 10 mmHg).

- Column Chromatography : Employ silica gel (230-400 mesh) with ethyl acetate/hexane (3:7 v/v). Monitor by TLC (Rf = 0.4) .

- Recrystallization : Dissolve in warm toluene (40°C) and cool to −20°C for crystal formation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in NMR data for this compound derivatives?

Methodological Answer:

- DFT Calculations : Perform B3LYP/6-31G* geometry optimization with implicit solvent models (e.g., PCM for CDCl₃) to predict chemical shifts. Compare with experimental ¹H/¹³C NMR .

- Dynamics : Run molecular dynamics simulations (AMBER force field) to assess conformational averaging effects on splitting patterns .

Q. What strategies enable stereocontrolled synthesis of chiral analogs of this compound?

Methodological Answer:

Q. How can competing reaction pathways during transesterification be minimized to optimize yields?

Methodological Answer:

- Kinetic Control : Conduct reactions at 50-65°C to suppress demethylation. Use in situ IR to track carbonyl absorption (1720 cm⁻¹) for early detection of side products .

- Catalyst Screening : Test Brønsted acidic ionic liquids (e.g., [BMIM][HSO₄]) to enhance selectivity.

Q. What mechanistic insights explain unexpected photochemical [2+2] cycloaddition regioselectivity in derivatives?

Methodological Answer:

Q. How can crystallographic disorder in this compound single crystals be resolved?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.